10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one
Description
Properties
CAS No. |
656835-44-8 |
|---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
8-hex-1-enyl-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-8-en-10-one |
InChI |
InChI=1S/C17H26O3/c1-4-5-6-7-8-14-9-15(18)11-17(10-14)12-19-16(2,3)20-13-17/h7-9H,4-6,10-13H2,1-3H3 |
InChI Key |
KHWUKJALULROMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC1=CC(=O)CC2(C1)COC(OC2)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one typically involves multiple steps, starting from readily available precursors. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction is carried out using but-3-en-1-ol and a suitable acid catalyst, such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield saturated hydrocarbons.
Scientific Research Applications
10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Compound A : 3-Ethyl-8,11(or 9,11)-dimethyl-2,4-dioxaspiro[5.5]undec-8-ene ()
- Key similarities :
- Shares the spiro[5.5]undecane core with 2,4-dioxa rings.
- Contains alkyl substituents (ethyl and methyl groups).
- Key differences: Lacks the enone group; instead, it has a non-conjugated double bond (undec-8-ene). Simpler substituents (ethyl vs. hexenyl) reduce molecular weight (210.32 g/mol vs. ~266.34 g/mol for the target compound).
- Implications: The absence of an enone in Compound A limits its reactivity compared to the target compound. Ethyl/methyl substituents may enhance volatility and organic solubility, as noted for similar spiroethers .
Compound B : (8S,10S)-8-Ethoxycarbonyl-10-propyl-1,5-dioxa-9-azaspiro[5.5]undecane ()
- Key similarities :
- Spiro[5.5] framework with heteroatoms (1,5-dioxa and 9-aza).
- Key differences: Contains a nitrogen atom (aza group) and an ethoxycarbonyl ester.
- Ester functionality may confer hydrolytic instability under acidic/basic conditions .
Compound C : 1,3-Dioxa-4-azaspiro[5.5]undec-4-en-2-one,5-ethoxy- ()
- Key similarities :
- Spiro[5.5] system with mixed heteroatoms (dioxa and aza).
- Key differences :
- Includes a lactam (cyclic amide) and ethoxy group.
- Unsaturation is localized in the aza ring (undec-4-en-2-one).
- Ethoxy substituents may improve solubility in polar aprotic solvents .
Physicochemical and Reactivity Comparisons
Table 1: Key Properties of Comparable Spiro[5.5] Compounds
Biological Activity
10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 656835-38-0 |
| Molecular Formula | C17H28O3 |
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | 10-hex-1-enyl-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-one |
| LogP | 3.58 |
Synthesis
The synthesis of 10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one typically involves multi-step organic reactions starting from simpler precursors. Key steps include:
- Formation of the Spirocyclic Core : This is achieved through cyclization reactions.
- Alkylation : The hex-1-enyl group is introduced via alkylation reactions.
- Reaction Conditions : Strong bases and controlled temperatures are often required to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. These interactions can modulate several biochemical pathways, which may lead to therapeutic effects in various conditions.
In Vitro Studies
While direct studies on 10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one are scarce, related compounds have demonstrated significant biological activities:
- Ulinastatin (2,4-Dioxaspiro[5.5]undec-8-en) : A serine protease inhibitor that has been studied for its ability to reduce the activity of trypsin and other enzymes involved in inflammatory processes .
- Serine Protease Inhibition : Similar compounds have been shown to modulate protease activity effectively in various pathological conditions such as pancreatitis and sepsis .
Comparative Analysis with Similar Compounds
The following table compares 10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one with structurally similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 10-(Hex-1-EN-1-YL)-3,3-dimethyl... | Spirocyclic | Potential serine protease inhibition |
| Ulinastatin (2,4-Dioxaspiro) | Glycoprotein | Inhibits multiple serine proteases |
| Serpin | Protein | Broad-spectrum serine protease inhibition |
| Tryptase Inhibitors | Small Molecules | Target specific serine proteases like tryptase |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
